molecular formula C6H3N3O4 B3182152 4-Hydroxy-7-nitrobenzofurazan CAS No. 22250-54-0

4-Hydroxy-7-nitrobenzofurazan

Cat. No.: B3182152
CAS No.: 22250-54-0
M. Wt: 181.11 g/mol
InChI Key: KLNINKSJGOWWCU-UHFFFAOYSA-N
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Description

4-Hydroxy-7-nitrobenzofurazan is a chemical compound known for its unique properties and applications in various scientific fields. It is a derivative of benzofurazan, characterized by the presence of a hydroxyl group at the 4-position and a nitro group at the 7-position. This compound exhibits interesting solvatochromic behavior, making it valuable in studies involving solvent interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-7-nitrobenzofurazan typically involves the nitration of benzofurazan derivatives. One common method includes the nitration of 4-hydroxybenzofurazan using nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 7-position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-7-nitrobenzofurazan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Hydroxy-7-nitrobenzofurazan has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-7-nitrobenzofurazan involves its interaction with various molecular targets. The compound’s fluorescence properties are exploited in biological systems to label and track biomolecules. It interacts with primary amines, forming highly fluorescent derivatives that can be detected with high sensitivity. This interaction is crucial for its applications in bioimaging and analytical chemistry .

Comparison with Similar Compounds

  • 4-Methoxy-7-nitrobenzofurazan
  • 4-Propylamino-7-nitrobenzofurazan
  • 4-Diethylamine-7-nitrobenzofurazan

Comparison: 4-Hydroxy-7-nitrobenzofurazan is unique due to its hydroxyl group, which imparts distinct solvatochromic properties compared to its methoxy, propylamino, and diethylamine counterparts. These differences make it particularly useful in studies involving hydrogen bonding and solvent interactions .

Properties

IUPAC Name

7-nitro-2,1,3-benzoxadiazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3N3O4/c10-4-2-1-3(9(11)12)5-6(4)8-13-7-5/h1-2,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNINKSJGOWWCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NON=C2C(=C1)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90445663
Record name 4-hydroxy-7-nitrobenzofurazan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22250-54-0
Record name 4-hydroxy-7-nitrobenzofurazan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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